Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 900019-79-6
Cat. No.: VC5942671
Molecular Formula: C11H8F3IN2O2
Molecular Weight: 384.097
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900019-79-6 |
|---|---|
| Molecular Formula | C11H8F3IN2O2 |
| Molecular Weight | 384.097 |
| IUPAC Name | ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3 |
| Standard InChI Key | WYRFCNDHGVYFQC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of an imidazo[1,2-a]pyridine ring system, a bicyclic structure that merges imidazole and pyridine moieties. The 2-position is substituted with a trifluoromethyl (-CF) group, while the 6-position hosts an iodine atom. An ethyl ester group (-COOEt) occupies the 3-position, contributing to the molecule’s lipophilicity . This arrangement is critical for its electronic properties and interaction with biological targets.
The IUPAC name, ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, reflects these substituents. Key spectroscopic identifiers include:
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InChI:
InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3 -
SMILES:
CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F
Physicochemical Data
Experimental and predicted properties include:
| Property | Value | Source Citation |
|---|---|---|
| Melting Point | 148–149°C | |
| Density | ||
| pKa | ||
| Molecular Weight | 384.097 g/mol | |
| Solubility | Not publicly available |
The trifluoromethyl group enhances metabolic stability, while the iodine atom facilitates radiolabeling and Suzuki-Miyaura cross-coupling reactions .
Synthesis and Reaction Pathways
Key Reaction Considerations
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Solvent Systems: Polar aprotic solvents like 1,2-dimethoxyethane improve reaction homogeneity .
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Temperature: Elevated temperatures (80°C) accelerate ring closure .
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Purification: Silica gel column chromatography is standard for isolating the target compound .
Applications in Proteomics and Drug Discovery
Role in Proteomics Research
This compound is utilized as a building block for synthesizing probes that study protein-ligand interactions. Its iodine atom allows for radioactive labeling (e.g., ), enabling tracking in biological systems .
| Supplier | Location | Purity Grade |
|---|---|---|
| Shanghai Haohong Scientific | China | Research |
| Apollo Scientific Ltd. | United Kingdom | Technical |
| Alchem Pharmtech, Inc. | United States | >95% |
Pricing ranges from $30.00/250mg for research-grade material .
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